

A Technical Guide to the Chemical Synthesis of Dovitinib-RIBOTAC TFA

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Compound of Interest

Compound Name: Dovitinib-RIBOTAC TFA

Cat. No.: B12395856

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Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of **Dovitinib-RIBOTAC TFA**, a novel ribonuclease-targeting chimera designed to induce the degradation of precursor microRNA-21 (pre-miR-21). Dovitinib, a multi-kinase inhibitor, was rationally reprogrammed to selectively bind pre-miR-21 and recruit RNase L, leading to its cleavage. This document details the synthetic route, including the preparation of a key Dovitinib derivative, its conjugation to an RNase L recruiting moiety via a linker, and subsequent purification and characterization. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Dovitinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.^{[1][2][3]} Its mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).^{[1][2][4]} Recent research has demonstrated that Dovitinib can be repurposed to target non-canonical biomolecules, specifically RNA.^{[5][6]} By functioning as an RNA recognition element, a Dovitinib derivative has been incorporated into a ribonuclease-targeting chimera (RIBOTAC).^{[5][6]} This

innovative approach allows for the targeted degradation of pre-miR-21, an oncogenic microRNA implicated in various cancers.[5][7] The resulting Dovitinib-RIBOTAC has shown significant anti-tumor activity by inducing the cleavage of pre-miR-21.[7][8] The trifluoroacetic acid (TFA) salt of the final compound is often used to improve its solubility and stability for biological assays.

Synthesis Overview

The synthesis of **Dovitinib-RIBOTAC TFA** is a multi-step process that involves three key modules: a modified Dovitinib core for RNA binding, a flexible linker, and a small molecule recruiter of RNase L. The general synthetic strategy is outlined below:

- **Synthesis of a Dovitinib Derivative:** A derivative of Dovitinib is synthesized to introduce a functional group suitable for linker attachment while maintaining its affinity for pre-miR-21.
- **Linker Attachment:** The modified Dovitinib is coupled to a bifunctional linker.
- **Conjugation to RNase L Recruiter:** The Dovitinib-linker intermediate is then conjugated to a small molecule that recruits and activates RNase L.
- **Purification and Salt Formation:** The final Dovitinib-RIBOTAC conjugate is purified, typically by high-performance liquid chromatography (HPLC), and converted to its trifluoroacetate salt.

Experimental Protocols

Synthesis of Dovitinib-Amine Derivative

A derivative of Dovitinib featuring a primary amine is a key intermediate for linker conjugation. While the exact, detailed synthesis of the specific derivative used in the seminal paper is not fully disclosed in the primary literature, a plausible synthetic route based on known chemical transformations of similar molecules is presented here. This involves the modification of the piperazine ring of Dovitinib.

Reaction Scheme:



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Caption: Synthetic route to the Dovitinib-amine derivative.

Materials:

Reagent/Solvent	Supplier	Purity
Dovitinib	Commercially Available	>98%
Di-tert-butyl dicarbonate (Boc ₂ O)	Sigma-Aldrich	>97%
Triethylamine (Et ₃ N)	Sigma-Aldrich	>99%
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous
Trifluoroacetic acid (TFA)	Sigma-Aldrich	>99%
Boc-aminoacetaldehyde	Commercially Available	>95%
Sodium triacetoxyborohydride	Sigma-Aldrich	97%

Procedure:

- **Protection of Dovitinib:** To a solution of Dovitinib in anhydrous DCM, add triethylamine followed by di-tert-butyl dicarbonate at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
- **Purification:** After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
- **Deprotection and Functionalization:** The N-Boc-protected Dovitinib is treated with TFA in DCM to remove the Boc group from the piperazine nitrogen. Following removal of excess

TFA, the resulting amine is subjected to reductive amination with Boc-aminoacetaldehyde using sodium triacetoxyborohydride.

- Final Deprotection: The Boc group on the ethylamine linker is removed by treatment with TFA in DCM to yield the final Dovitinib-amine derivative.

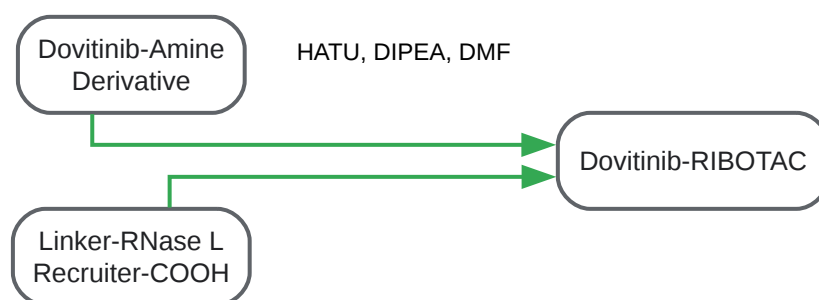
Synthesis of the Linker-RNase L Recruiter Conjugate

A bifunctional linker containing a carboxylic acid and a functional group for coupling to the RNase L recruiter is synthesized separately. A common strategy involves using a PEG-based linker to enhance solubility.

Coupling of Dovitinib-Amine to the Linker-RNase L Recruiter

The Dovitinib-amine derivative is coupled to the pre-formed linker-RNase L recruiter conjugate using standard peptide coupling reagents.

Reaction Scheme:



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Caption: Final coupling step to form Dovitinib-RIBOTAC.

Materials:

Reagent/Solvent	Supplier	Purity
Dovitinib-Amine Derivative	As synthesized	-
Linker-RNase L Recruiter-COOH	As synthesized	-
HATU	Commercially Available	>98%
DIPEA	Sigma-Aldrich	>99%
Dimethylformamide (DMF)	Sigma-Aldrich	Anhydrous

Procedure:

- To a solution of the Linker-RNase L Recruiter-COOH in anhydrous DMF, add HATU and DIPEA.
- After stirring for 15 minutes, a solution of the Dovitinib-amine derivative in anhydrous DMF is added.
- The reaction mixture is stirred at room temperature for 12 hours.
- The solvent is removed under reduced pressure, and the crude product is taken forward for purification.

Purification and Characterization

The crude Dovitinib-RIBOTAC is purified by preparative reverse-phase HPLC. The fractions containing the pure product are collected, and the solvent is removed. The final product is often isolated as a TFA salt.

Purification Parameters:

Parameter	Value
Column	C18
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	10-90% B over 30 min
Detection	254 nm

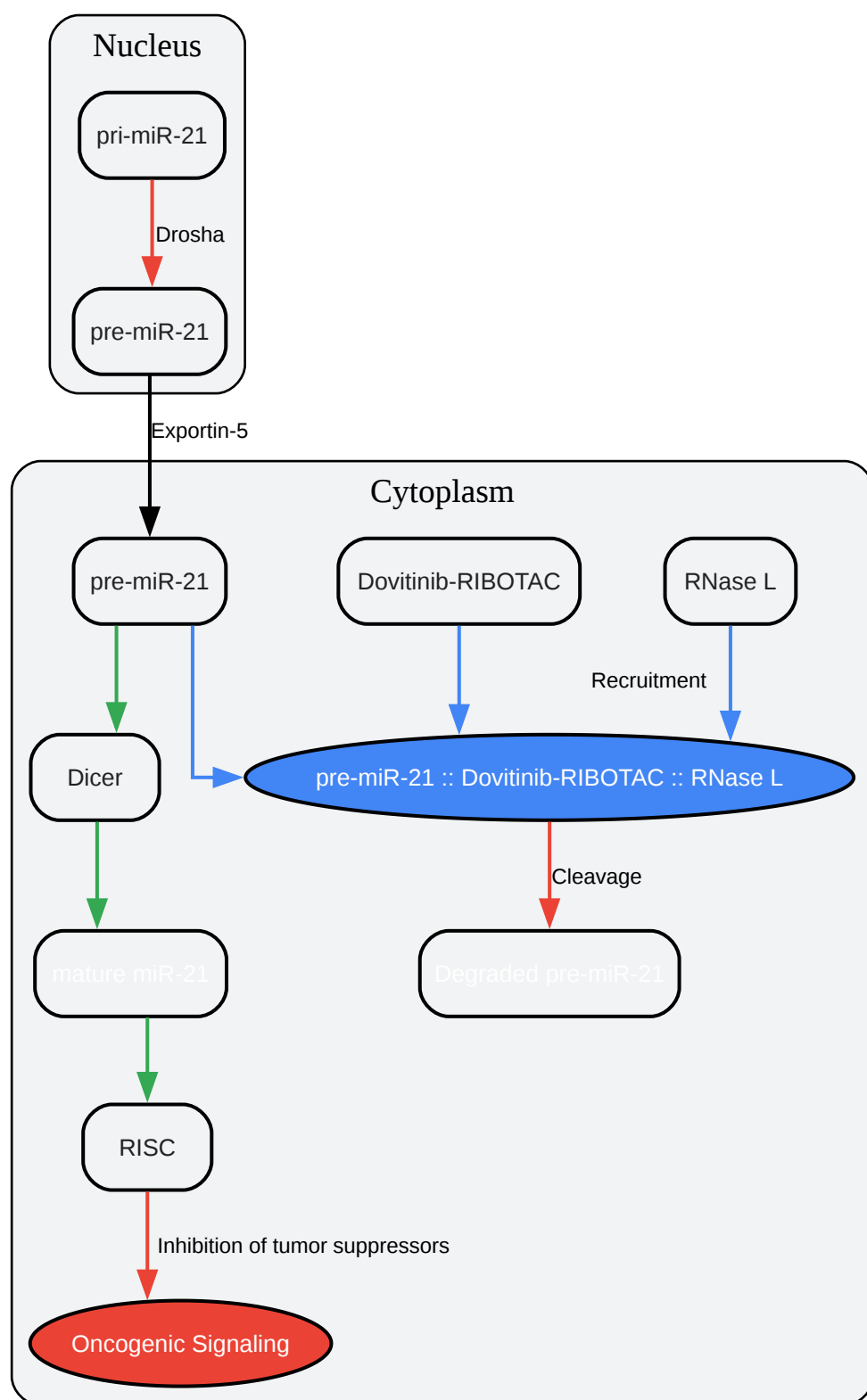
Characterization Data:

Analysis	Expected Result
Purity (HPLC)	>95%
Mass Spectrometry (ESI-MS)	Calculated m/z for C ₅₁ H ₅₆ FN ₉ O ₁₀ S [M+H] ⁺ : 1006.39
¹ H NMR	Consistent with the proposed structure

A commercially available Dovitinib-RIBOTAC has a reported purity of 99.31%.[\[9\]](#)

Signaling Pathway and Mechanism of Action

Dovitinib-RIBOTAC targets the precursor of the oncogenic microRNA, pre-miR-21. The biogenesis of mature miR-21 is a multi-step process. The primary transcript, pri-miR-21, is processed in the nucleus by the Drosha complex into the hairpin precursor, pre-miR-21.[\[1\]](#)[\[10\]](#) Pre-miR-21 is then exported to the cytoplasm and further processed by Dicer to yield the mature, functional miR-21.[\[1\]](#)[\[10\]](#) Dovitinib-RIBOTAC is designed to intercept this pathway by binding to pre-miR-21 and recruiting RNase L to induce its degradation.



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